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Quantitative Pharmacokinetic Data of Cerivastatin

The table below summarizes the core pharmacokinetic parameters for cerivastatin:

Parameter Value Units Comments / Reference

Volume of
Distribution (Vss)

0.3 L/kg Value is at steady state [1] [2].

Plasma Protein
Binding

90 (reported as 99.1-

99.5% in other
studies)

% 90% protein bound, with 80% bound to albumin

[1]. Another source reports 99.1-99.5% binding
[3].

Absolute Oral
Bioavailability

60 % Attributable to presystemic first-pass
metabolism [1] [2]. The sodium salt has a

higher bioavailability of 98% [1].

Plasma Half-Life
(t1/2)

2 - 3 hours [1] [2]

Clearance 12 - 13 L/h [1]
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| Routes of Elimination | Feces: ~70% Urine: ~24% | | Primarily as metabolites; less than 2% is excreted

unchanged [1]. |

Experimental Protocols and Methodologies

The data presented above were generated through a series of standardized clinical and nonclinical studies.

Pharmacokinetic Study Design and Sampling

During clinical development, pharmacokinetic data were collected from studies performed in Europe, North

America, and Japan [3].

Subjects: Healthy male subjects, with comparisons across different ethnic groups (Caucasians,

Japanese, Black, and Hispanics) [3].
Dosing: Cerivastatin was administered as single oral doses or once-daily multiple doses, typically in

the morning under fasting conditions. The dose range studied was 0.05 mg to 0.8 mg [2] [3].
Blood Sampling: Following an overnight fast, blood samples (5-10 ml) were collected at specified

intervals before and after drug administration (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) [3].

Bioanalytical Methods

Technique: Cerivastatin concentrations in plasma and urine were determined using specific and
sensitive high-performance liquid chromatography (HPLC) assays [3].

Detection: The methods employed post-column photochemical derivatization with ultraviolet
light followed by fluorescence detection [3].

Validation: The assays were fully validated according to regulatory guidelines. The limit of
quantification (LOQ) for cerivastatin was 0.1 μg/L, with high accuracy and precision. Cross-validation

between international analytical laboratories ensured comparability of results [3].

Pharmacokinetic and Statistical Analysis

Calculation of Parameters: Pharmacokinetic evaluation used non-compartmental methods [3].

Cmax and tmax were observed directly from the plasma concentration-time profile.

AUC was calculated using the log-linear trapezoidal rule.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.sciencedirect.com/topics/chemistry/cerivastatin
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://www.smolecule.com/products/s523212?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10976657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://www.smolecule.com/products/s523212?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://www.smolecule.com/products/s523212?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1873645/
https://www.smolecule.com/products/s523212?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Terminal half-life (t1/2) was determined by linear regression analysis of the terminal log-linear

phase.
Volume of distribution (Vss) and clearance were also calculated using standard non-

compartmental equations [1] [3].

Data Analysis: For cross-study comparisons, individual AUC and Cmax values were dose-

normalized. Statistical analysis (e.g., comparing geometric least-squares means) was performed to

assess the impact of factors like ethnicity [3].

Cerivastatin Metabolism and Key Drug Interaction
Pathway

The following diagram illustrates the dual metabolic pathway of cerivastatin and the mechanism of its

clinically critical interaction with gemfibrozil, which led to its market withdrawal.
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Cerivastatin's complex metabolism involves multiple enzymes and transporters. Inhibition of these

pathways, particularly by gemfibrozil, leads to dangerously elevated drug levels and toxicity risk [4].

Context for Researchers
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Dual Metabolic Pathway: Cerivastatin was metabolized by two distinct cytochrome P450 isozymes,

CYP2C8 and CYP3A4 [2] [5]. This was initially considered an advantage, as inhibition of one pathway
could be compensated by the other. The primary metabolites are M1 (via demethylation) and M23
(via hydroxylation), both of which are pharmacologically active [1] [2].
Cause for Withdrawal: The drug was withdrawn due to a high incidence of rhabdomyolysis, a

severe muscle condition. This risk was profoundly increased when cerivastatin was co-administered
with gemfibrozil [4]. The interaction is complex: gemfibrozil and its glucuronide metabolite inhibit

both the OATP1B1 transporter (reducing hepatic uptake of cerivastatin) and CYP2C8 (inhibiting its
metabolism), leading to a significant rise in systemic cerivastatin exposure [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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